molecular formula C23H24N6OS B2820159 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1797696-39-9

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2820159
CAS RN: 1797696-39-9
M. Wt: 432.55
InChI Key: SLNJCYVYXSJLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Applications

  • Study : Synthesis of heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Tuberculosis Treatment

  • Study : Exploration of imidazo[1,2-a]pyridine-3-carboxamides and pyrimidine-3-carboxamide for potent anti-tuberculosis activity against multi- and extensive drug-resistant strains (Moraski et al., 2011).

Anticancer and Anti-lipoxygenase Agents

  • Study : Development of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

Isoxazolines and Isoxazoles Synthesis for Biological Studies

  • Study : Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, with potential for biological applications (Rahmouni et al., 2014).

SARS-CoV Protease Inhibitors

  • Study : Development of thieno[2,3‐d]‐pyrimidine derivatives as potent inhibitors for SARS‐CoV 3C-like protease, with potential implications in treating viral infections (El-All et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

  • Study : Evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for antiproliferative effects on human cancer cell lines (Mallesha et al., 2012).

Antimicrobial Activity

  • Study : Synthesis of new pyridothienopyrimidines and pyridothienotriazines with significant antimicrobial activities (Abdel-rahman et al., 2002).

Polyamide Synthesis with Biological Molecules

  • Study : Synthesis of polyamides containing uracil and adenine, highlighting their potential in biochemistry and molecular biology (Hattori & Kinoshita, 1979).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-15-16(2)31-23(26-15)27-22(30)18-7-10-28(11-8-18)20-13-21(25-14-24-20)29-12-9-17-5-3-4-6-19(17)29/h3-6,9,12-14,18H,7-8,10-11H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNJCYVYXSJLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)piperidine-4-carboxamide

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